3-Aminocyclopentanol
Overview
Description
Synthesis Analysis
The synthesis of 3-Aminocyclopentanol and related compounds often involves multi-step reactions and innovative methods to achieve the desired stereochemistry and functionalization. For instance, the synthesis of novel pyrimidines and cyclopentadienones through one-pot reactions demonstrates the versatility of cyclopentanone derivatives in synthesizing complex molecular structures (El-Gaby et al., 2015). Additionally, the direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane showcases the innovative methods being developed for the efficient construction of cyclopentane derivatives with significant biological relevance (Hughes et al., 2019).
Molecular Structure Analysis
The molecular structure of 3-Aminocyclopentanol is characterized by its cyclopentane backbone and the presence of an amino group, which significantly influences its reactivity and interaction with other molecules. The stereochemistry of such compounds is crucial for their biological activity and chemical reactivity. For example, the synthesis of aminoalkylphosphinic acids as conformationally restricted analogues of GABA highlights the importance of stereochemistry in designing molecules with specific biological activities (Hanrahan et al., 2006).
Chemical Reactions and Properties
3-Aminocyclopentanol participates in a variety of chemical reactions, leveraging its amino group for further functionalization. Its reactivity has been explored in the context of chemoselective cycloadditions, demonstrating its utility in synthesizing iron and cobalt complexes with potential application in catalysis and material science (Rainier & Imbriglio, 2000). Additionally, the amino group facilitates the construction of densely functionalized aminocyclopentanes, underscoring the compound's versatility in organic synthesis (Denmark & Dixon, 1998).
Scientific Research Applications
Sugar Mimics Synthesis :
- Study : Synthesis of aminocyclopentanols as α-D-galacto configured sugar mimics, used in the hydrolysis of α-D-galactosides. These compounds were tested for glycosidase inhibition but showed no selectivity between α- and β-galactosidases (Bøjstrup & Lundt, 2005).
Cancer Research and Imaging :
- Study : Anti-1-amino-3-[18F] fluorocyclobutane-1-carboxylic acid (anti-3-[18F] FACBC), a derivative of aminocyclopentanol, was used as a PET radiotracer for detecting recurrent prostate carcinoma. The study correlated the uptake of this tracer with prostatectomy specimen histology and tumor aggressiveness markers like Gleason score (Schuster et al., 2013).
Neurophysiology :
- Study : 1-Aminocyclopentane-trans-1,3-dicarboxylic acid, related to aminocyclopentanol, was used to study calcium mobilization and inward current in cultured cerebellar Purkinje neurons, suggesting its role in metabotropic glutamate receptor activation (Linden, Smeyne, & Connor, 1994).
Antiviral Research :
- Study : Synthesis of 5′-Noraristeromycin derivatives from aminocyclopentanol, which exhibited significant activity against the Epstein–Barr virus without cytotoxic effects on host cells (Yin & Schneller, 2005).
Peptide Research :
- Study : Structural versatility of peptides from 1-aminocyclopentane-1-carboxylic acid was assessed, showing the formation of a 3_10-helix at the tripeptide level and comparing it with higher homologues (Crisma et al., 1988).
Metabotropic Glutamate Receptor Research :
- Study : (1S, 3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, a stereospecific synthesized compound related to aminocyclopentanol, was identified as a selective agonist of metabotropic glutamate receptors (Ma, Ma, & Dai, 1997).
Drug Discovery :
- Study : Radical multicomponent carboamination of [1.1.1]Propellane, a process involving aminocyclopentanol derivatives, highlights its role in creating multifunctionalized drug-like molecules (Kanazawa, Maeda, & Uchiyama, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-aminocyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclopentanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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